molecular formula C12H14N2O2 B118419 Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI) CAS No. 159149-18-5

Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)

Cat. No. B118419
M. Wt: 218.25 g/mol
InChI Key: ZARGLQSWIKZEBG-USWWRNFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI), also known as oxabicycloheptene dicarbonitrile (OBDC), is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. OBDC is a bicyclic compound that contains two nitrile groups and an ether group.

Mechanism Of Action

The mechanism of action of OBDC is not fully understood. However, it has been proposed that OBDC may act as a Michael acceptor, reacting with nucleophiles such as amines and thiols. OBDC has also been shown to undergo cycloaddition reactions with dienes and alkynes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of OBDC. However, studies have shown that OBDC can inhibit the growth of certain cancer cells and has potential as an anticancer agent. OBDC has also been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One of the advantages of using OBDC in lab experiments is its ease of synthesis. OBDC can be synthesized using relatively simple and inexpensive reagents. Additionally, OBDC has been shown to be stable under a variety of conditions, making it a useful reagent for organic synthesis.
However, there are also limitations to using OBDC in lab experiments. OBDC is highly toxic and must be handled with care. Additionally, the mechanism of action of OBDC is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research on OBDC. One potential direction is to further investigate the mechanism of action of OBDC. Understanding how OBDC interacts with other molecules could lead to the development of new synthetic methods and the discovery of new bioactive compounds.
Another potential direction is to explore the potential applications of OBDC in drug discovery. OBDC has been shown to have anticancer and antimicrobial activity, and further research could lead to the development of new therapies for these diseases.
Finally, research could also focus on developing new synthetic routes for OBDC and its derivatives. This could lead to the development of new and more efficient methods for the synthesis of complex organic molecules.

Synthesis Methods

OBDC can be synthesized through a multistep process that involves the reaction of 2,3-dihydrofuran with cyanogen bromide to produce 2,3-dihydro-1,4-oxazine-5-carbonitrile. This intermediate is then reacted with sodium methoxide to produce OBDC.

Scientific Research Applications

OBDC has been found to have potential applications in scientific research, particularly in the field of organic synthesis. OBDC can be used as a reagent for the synthesis of various organic compounds, including heterocyclic compounds and natural products. OBDC has also been used as a building block for the synthesis of complex molecules, such as macrocycles and dendrimers.

properties

CAS RN

159149-18-5

Product Name

Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-[(1S,5R,7S)-7-ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene]propanedinitrile

InChI

InChI=1S/C12H14N2O2/c1-2-15-11-5-9-3-4-10(12(11)16-9)8(6-13)7-14/h9,11-12H,2-5H2,1H3/t9-,11+,12+/m1/s1

InChI Key

ZARGLQSWIKZEBG-USWWRNFRSA-N

Isomeric SMILES

CCO[C@H]1C[C@H]2CCC(=C(C#N)C#N)[C@@H]1O2

SMILES

CCOC1CC2CCC(=C(C#N)C#N)C1O2

Canonical SMILES

CCOC1CC2CCC(=C(C#N)C#N)C1O2

synonyms

Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo- (9CI)

Origin of Product

United States

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